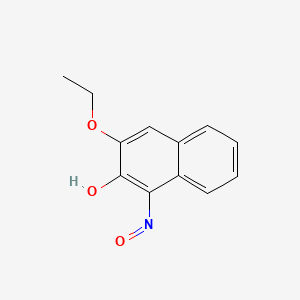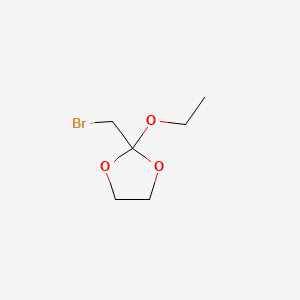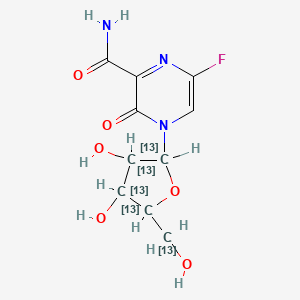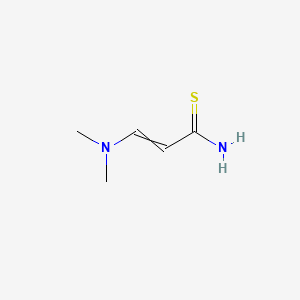
2-Propenethioamide, 3-(dimethylamino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Dimethylamino)prop-2-enethioamide is an organic compound with the molecular formula C6H12N2S. It is a thioamide derivative and is known for its applications in organic synthesis, particularly in the formation of functionalized azines. This compound is characterized by the presence of a dimethylamino group and a thioamide group attached to a prop-2-ene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethylamino)prop-2-enethioamide can be achieved through the reaction of cyclohexylidenecyanothioacetamide with N,N-dimethylformamide dimethyl acetal. The reaction conditions play a crucial role in determining the final product. When the starting reagents are refluxed without a solvent, 3-(methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is formed. refluxing in benzene for 8 hours leads to the formation of 2-cyano-3-(dimethylamino)prop-2-enethioamide .
Industrial Production Methods: Industrial production methods for 3-(Dimethylamino)prop-2-enethioamide typically involve large-scale synthesis using similar reaction conditions as described above. The choice of solvent and reaction time are optimized to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Dimethylamino)prop-2-enethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Dimethylamino)prop-2-enethioamide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of functionalized azines and other heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mécanisme D'action
The mechanism of action of 3-(Dimethylamino)prop-2-enethioamide involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioamide group can act as a nucleophile in various reactions. These interactions facilitate the compound’s role in organic synthesis and its potential biological activities.
Comparaison Avec Des Composés Similaires
- 3-(Methylsulfanyl)-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
- 3-Aryl-2-cyanoprop-2-enethioamides
Comparison: 3-(Dimethylamino)prop-2-enethioamide is unique due to its specific functional groups, which provide distinct reactivity and applications.
Propriétés
Formule moléculaire |
C5H10N2S |
|---|---|
Poids moléculaire |
130.21 g/mol |
Nom IUPAC |
3-(dimethylamino)prop-2-enethioamide |
InChI |
InChI=1S/C5H10N2S/c1-7(2)4-3-5(6)8/h3-4H,1-2H3,(H2,6,8) |
Clé InChI |
CITZWTNUFMSYPZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C=CC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


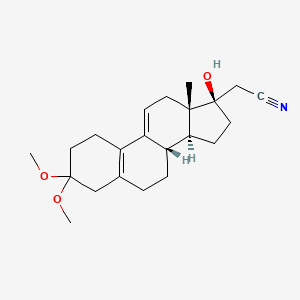
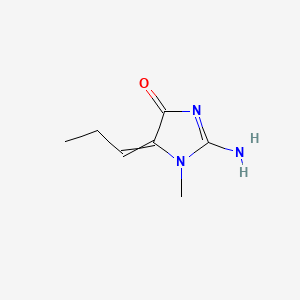
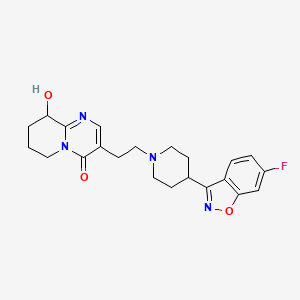
![ethyl 2-[4-[4-(aminomethyl)-3-hydroxybenzoyl]-2,3-dichlorophenoxy]acetate;hydrochloride](/img/structure/B13838887.png)
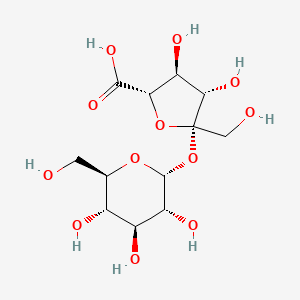
![3-(2-Bicyclo[2.2.1]heptanyl)prop-2-ynal](/img/structure/B13838895.png)
![4-[2-[1-(3-Fluoro-4-methoxyphenyl)ethylidene]hydrazinyl]benzenesulfonamide](/img/structure/B13838898.png)
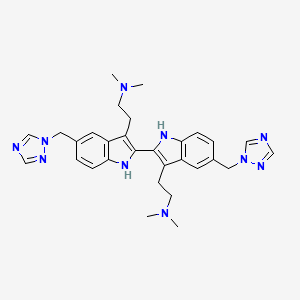
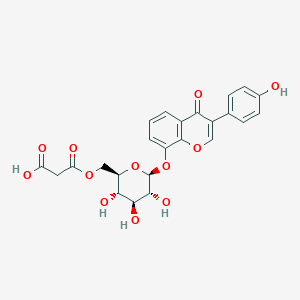
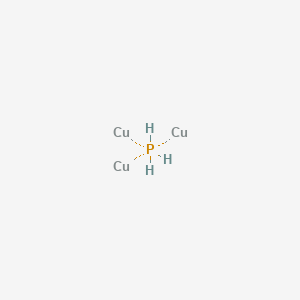
![8-Benzyl-3,8-diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B13838916.png)
